molecular formula C7H6FNO B1588610 4-Fluorobenzaldehyde oxime CAS No. 459-23-4

4-Fluorobenzaldehyde oxime

Cat. No.: B1588610
CAS No.: 459-23-4
M. Wt: 139.13 g/mol
InChI Key: FSKSLWXDUJVTHE-UITAMQMPSA-N
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Description

4-Fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldehyde where the aldehyde group is substituted with an oxime group (-C=N-OH) and a fluorine atom is attached to the benzene ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzaldehyde oxime can be synthesized through the condensation reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like copper or palladium.

Major Products Formed:

    Oxidation: Formation of 4-fluoronitrobenzene or 4-fluorobenzonitrile.

    Reduction: Formation of 4-fluorobenzylamine.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Fluorobenzaldehyde oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to form Schiff bases with potential therapeutic activities.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

    4-Fluorobenzaldehyde: The parent compound without the oxime group.

    4-Chlorobenzaldehyde oxime: A similar compound with a chlorine atom instead of fluorine.

    Benzaldehyde oxime: The non-fluorinated analog.

Comparison: 4-Fluorobenzaldehyde oxime is unique due to the presence of both the fluorine atom and the oxime group. The fluorine atom enhances the compound’s stability and reactivity, making it more suitable for certain applications compared to its non-fluorinated analogs. The oxime group provides additional functionality, allowing for the formation of various derivatives through chemical modifications.

Properties

CAS No.

459-23-4

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

(NZ)-N-[(4-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5-

InChI Key

FSKSLWXDUJVTHE-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\O)F

SMILES

C1=CC(=CC=C1C=NO)F

Canonical SMILES

C1=CC(=CC=C1C=NO)F

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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